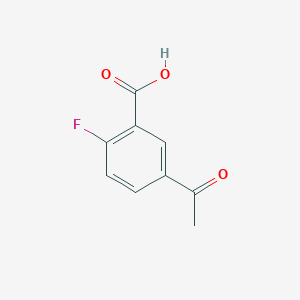
(R)-2-(4-Bromophenyl)-2-hydroxypropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid typically involves the bromination of phenylacetic acid derivatives followed by hydrolysis and subsequent purification steps. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst, followed by the addition of a hydroxy group through a hydrolysis reaction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid may involve large-scale bromination reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, resulting in various biological responses.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: Lacks the bromine atom and hydroxy group, resulting in different chemical properties and reactivity.
4-Bromophenylacetic Acid: Contains the bromine atom but lacks the hydroxy group, leading to variations in its biological activity and applications.
2-Hydroxyphenylacetic Acid:
Uniqueness
®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is unique due to the presence of both the bromine atom and hydroxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
(2R)-2-(4-bromophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChIキー |
HGBGWLCEGRKHHJ-SECBINFHSA-N |
異性体SMILES |
C[C@@](C1=CC=C(C=C1)Br)(C(=O)O)O |
正規SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




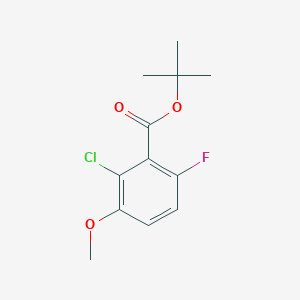

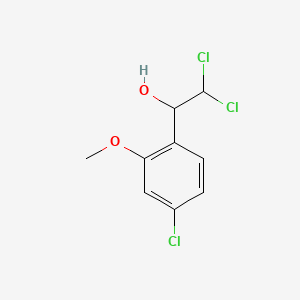
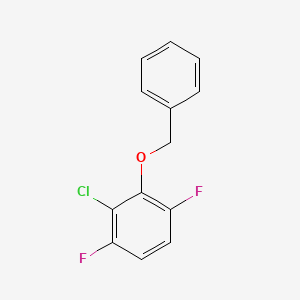
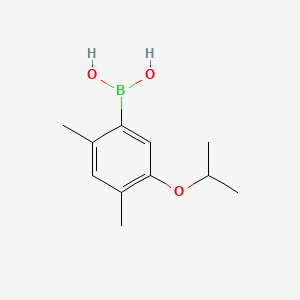
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
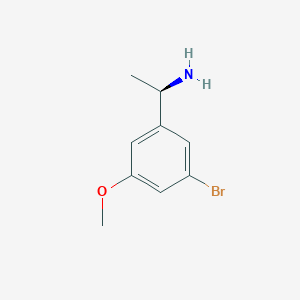
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
